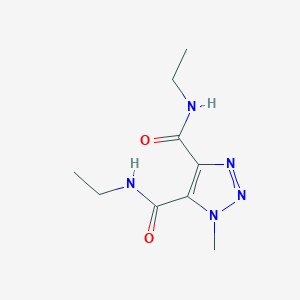![molecular formula C25H22N6O2 B2936763 7-[3-(benzyloxy)phenyl]-5-methyl-N-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 443329-89-3](/img/structure/B2936763.png)
7-[3-(benzyloxy)phenyl]-5-methyl-N-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[3-(benzyloxy)phenyl]-5-methyl-N-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C25H22N6O2 and its molecular weight is 438.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Common reagents for this process include substituted phenyl hydrazines, pyridine derivatives, and carboxylic acid derivatives.
Reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalytic amounts of acids or bases to facilitate the formation of the desired product.
Industrial Production Methods:
In an industrial setting, the production might involve multi-step synthesis with optimized yields and purity levels.
Large-scale production would leverage automated reactors and continuous flow systems to manage reaction conditions and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Substitution reactions are particularly prominent due to the multiple functional groups present in the molecule.
Common Reagents and Conditions:
Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions.
Substitution reactions often employ nucleophiles or electrophiles depending on the nature of the substituents.
Major Products:
The products from these reactions vary widely but generally include modified versions of the parent compound, often with altered biological or chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry:
In chemistry, this compound serves as a valuable building block for synthesizing more complex molecules.
It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology:
In biological research, the compound's interactions with various proteins and enzymes are studied to understand its potential therapeutic effects.
Medicine:
The compound has shown promise in medicinal chemistry for developing new drugs targeting specific diseases.
Its ability to modulate biological pathways makes it a candidate for treatments of various conditions.
Industry:
Beyond academia, the compound finds applications in the pharmaceutical industry, particularly in the early stages of drug discovery and development.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets such as enzymes and receptors.
The mechanism often involves binding to these targets and altering their activity, which can lead to various biological effects.
Pathways involved include signal transduction pathways and metabolic processes, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 7-[3-(benzyloxy)phenyl]-5-methyl-N-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide stands out due to its unique structure and versatile applications.
Similar compounds include other triazolopyrimidine derivatives, which may share some biological activity but differ in their specific targets and efficacy.
And there you have it—a detailed dive into the intricate world of this compound. Such a multifaceted compound!
Eigenschaften
IUPAC Name |
5-methyl-7-(3-phenylmethoxyphenyl)-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O2/c1-17-22(24(32)30-20-10-6-12-26-14-20)23(31-25(29-17)27-16-28-31)19-9-5-11-21(13-19)33-15-18-7-3-2-4-8-18/h2-14,16,23H,15H2,1H3,(H,30,32)(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYINACMFMBQGKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)OCC4=CC=CC=C4)C(=O)NC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2936680.png)
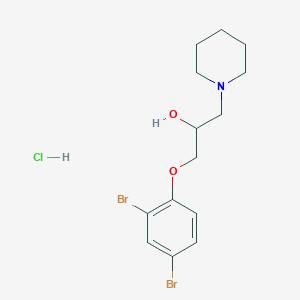
![5-benzyl-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2936682.png)
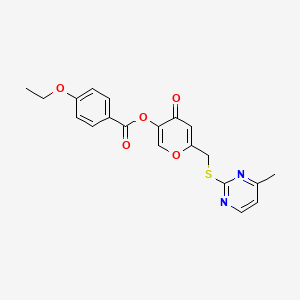
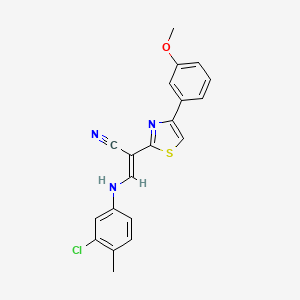
![2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B2936687.png)
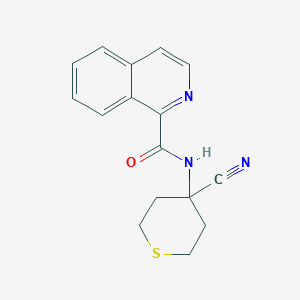
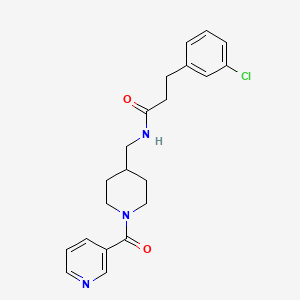
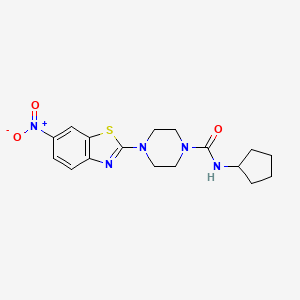
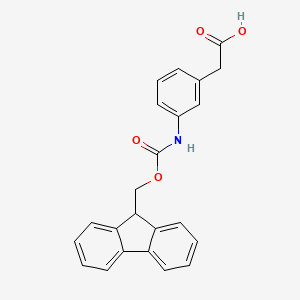
![Ethyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanoate](/img/structure/B2936698.png)
![1-[4-(Butan-2-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B2936699.png)
![3-amino-1-[4-(4-methylpiperazin-1-yl)phenyl]urea](/img/structure/B2936701.png)
